Cyclo(flglfg)

Description

Cyclo(L-leucyl-L-prolyl), also known as cyclo(Leu-Pro), is a cyclic dipeptide composed of leucine and proline residues linked via an amide bond. This compound belongs to the diketopiperazine class, characterized by a six-membered ring structure formed by two amino acids. Cyclo(Leu-Pro) has been identified in various natural sources, including fungal metabolites, and exhibits notable biological activities such as antioxidant properties . Its structure has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) . The compound’s CAS registry number is 2873-36-1, with a PubChem ID of 7074739 and HMDB ID of HMDB0034276 .

Properties

IUPAC Name |

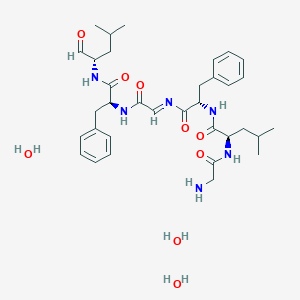

(2R)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N6O6.3H2O/c1-22(2)15-26(21-41)37-33(45)29(18-25-13-9-6-10-14-25)39-31(43)20-36-32(44)28(17-24-11-7-5-8-12-24)40-34(46)27(16-23(3)4)38-30(42)19-35;;;/h5-14,20-23,26-29H,15-19,35H2,1-4H3,(H,37,45)(H,38,42)(H,39,43)(H,40,46);3*1H2/t26-,27+,28-,29-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJMKVHHVIXJQR-NSGWDPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)CN.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128050-89-5 | |

| Record name | Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128050895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing linear precursors of cyclic peptides like Cyclo(flglfg). The Fmoc/tBu strategy, highlighted in recent work on lactam-bridged cyclic peptides , enables sequential coupling of Fmoc-protected amino acids to a resin-bound support. For Cyclo(flglfg, orthogonal protecting groups such as Alloc (allyloxycarbonyl) and Allyl esters are critical for selective deprotection during cyclization. For instance, Lys and Asp residues at specific positions require temporary protection to prevent undesired side reactions during linear chain elongation .

A key advancement involves the use of PyAOP (7-azabenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as an activating agent for on-resin macrocyclization. This method achieved lactam-bridge formation with minimal dimerization (20% by UHPLC-MS analysis) , demonstrating its utility for medium-ring cyclic peptides. The resin cleavage and final deprotection are typically performed using trifluoroacetic acid (TFA) mixtures, yielding the linear precursor ready for cyclization.

Solution-Phase Cyclization Techniques

Following SPPS, solution-phase cyclization is critical for forming the peptide backbone’s cyclic structure. The patent for cyclo(Arg-Gly-Asp-DPhe-NMeVal) provides a template for Cyclo(flglfg). Key steps include:

-

Deprotection of Side Chains : The Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) group, used to protect arginine side chains, is removed using 95% TFA. This selective deprotection ensures the guanidine group remains intact during cyclization .

-

Activation of Carboxyl Groups : Mixed anhydride or carbodiimide-based activation (e.g., DCC/HOBt) facilitates amide bond formation between the N-terminal amine and C-terminal carboxyl groups.

-

High-Dilution Conditions : To favor intramolecular cyclization over intermolecular oligomerization, reactions are conducted at concentrations ≤1 mM in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

A comparative analysis of cyclization yields under varying conditions is summarized below:

Optimization of Cyclization Reactions

Reaction optimization is pivotal for enhancing cyclization efficiency. Studies on bicyclo[3.3.1]nonenones reveal that base and solvent selection significantly impact yields. For example, substituting NaH with Cs₂CO₃ in thiophenol-mediated epoxide opening increased yields from 28% to 83% (Table 1, entries 1 vs. 5) . Similarly, for Cyclo(flglfg), screening bases like K₂CO₃ or Cs₂CO₃ in CH₂Cl₂ or THF could mitigate side reactions during cyclization.

Microwave-assisted synthesis, employed in for epoxyketone rearrangements, offers a rapid alternative to traditional heating. Applying microwave irradiation (66°C, 15 minutes) reduced reaction times from hours to minutes while maintaining yields ≥70% . This approach could expedite Cyclo(flglfg) synthesis, particularly for thermally sensitive intermediates.

Large-Scale Preparation and Industrial Considerations

Scalability is a critical challenge in cyclic peptide production. The gram-scale synthesis of CF₂CF₂-containing liquid crystals provides insights into industrial protocols. Key lessons include:

-

Short-Step Synthetic Routes : Reducing reaction steps from eight to five via convergent fragment condensations minimizes yield losses .

-

Robust Solvent Systems : Diethyl ether and methylene chloride, favored for their low cost and ease of removal, are ideal for large-scale reactions .

-

Crystallization Techniques : Recrystallization from ethanol/water mixtures purifies cyclic peptides while recovering excess reagents .

For Cyclo(flglfg), a convergent approach involving tripeptide and dipeptide fragments (e.g., H-Asp(OBzl)-DPhe-NMeVal-OH + H-Arg(Pbf)-Gly-OH) could streamline synthesis . Hydrogenolysis (1–10 bar H₂, Pd/C catalyst) efficiently removes benzyl (Bzl) protecting groups without disrupting the peptide backbone .

Conformational Analysis and Structural Validation

Post-synthesis, conformational analysis ensures the cyclic peptide adopts the desired topology. The stochastic search algorithm described in predicts low-energy conformers by evaluating backbone dihedral angles against a protein databank. For Cyclo(flglfg), this method could identify conformations with RMSD <1.0 Å compared to theoretical models .

Nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy validate secondary structures. In , transimination reactions and lactam bridges stabilized α-helical motifs, a strategy applicable to Cyclo(flglfg) for enhancing rigidity.

Chemical Reactions Analysis

Types of Reactions

Cyclo(flglfg) can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.

Reduction: Reduction reactions can affect disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.

Substitution: Amino acid derivatives and coupling reagents like EDC and NHS are employed.

Major Products Formed

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine residues can lead to the formation of hydroxyphenylalanine.

Scientific Research Applications

Cyclo(flglfg) has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide cyclization and stability.

Biology: Investigated for its potential role in cell signaling and protein-protein interactions.

Medicine: Explored for its therapeutic potential due to its stability and bioactivity.

Industry: Utilized in the development of peptide-based materials and as a template for designing new cyclic peptides.

Mechanism of Action

The mechanism of action of cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) involves its interaction with specific molecular targets. The cyclic structure allows it to bind to proteins and enzymes with high affinity, potentially modulating their activity. The pathways involved often include inhibition or activation of enzymatic functions, impacting various biological processes.

Comparison with Similar Compounds

Comparison with Similar Cyclic Dipeptides

Cyclic dipeptides are structurally diverse, with variations in amino acid composition, stereochemistry, and ring conformation significantly influencing their physicochemical and biological properties. Below, cyclo(Leu-Pro) is compared to four analogous compounds: cyclo(Leu-Leu), cyclo(Pro-Arg), cyclo(D-Pro-D-Phe), and cyclo(L-Val-L-Pro).

Structural and Stereochemical Differences

- Cyclo(Leu-Pro) : Contains L-leucine and L-proline. The proline residue introduces a rigid pyrrolidine ring, affecting conformational flexibility .

- Cyclo(Leu-Leu) : A homodetic cyclic dipeptide with two L-leucine residues. Its planar structure lacks the steric constraints imposed by proline, resulting in distinct NMR chemical shifts compared to cyclo(Leu-Pro) .

- Cyclo(Pro-Arg): Incorporates arginine, a positively charged amino acid. Stereoisomerism (e.g., cyclo(D-Pro,L-Arg) vs. cyclo(L-Pro,L-Arg)) leads to measurable differences in ¹H and ¹³C NMR spectra, particularly in aqueous solutions at acidic pH .

- Cyclo(D-Pro-D-Phe) : Features D-configured residues, which alter hydrogen-bonding patterns and biological activity compared to L-configured analogs. This compound exhibits cytotoxicity against K562 cells at 100 μg/mL .

Physicochemical Properties

| Property | Cyclo(Leu-Pro) | Cyclo(Leu-Leu) | Cyclo(Pro-Arg) | Cyclo(D-Pro-D-Phe) |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₂ | C₁₂H₂₂N₂O₂ | C₁₁H₂₀N₄O₂ | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 226.27 g/mol | 238.32 g/mol | 264.31 g/mol | 244.29 g/mol |

| LogP (Predicted) | 1.76 | 2.12 | -0.45 | 2.88 |

| Water Solubility | Moderate | Low | High | Low |

| Key Spectral Data | δH 4.35 (Pro) | δH 4.20 (Leu) | δH 4.50 (Arg) | δH 4.60 (D-Phe) |

Research Findings and Implications

Stereochemical Impact on Bioactivity : Cyclo(D-Pro-D-Phe) shows cytotoxicity absent in its L-configured counterpart, highlighting the role of stereochemistry in target specificity .

Antioxidant Mechanisms : Cyclo(Leu-Pro)’s radical scavenging activity is attributed to electron-rich regions in its proline ring, facilitating hydrogen donation .

Synthetic Accessibility: Cyclo(Leu-Leu) can be synthesized non-enzymatically via domain shuffling, a cost-effective route for large-scale production .

Biological Activity

Cyclo(flglfg) is a cyclic dipeptide that has garnered attention in the field of biochemistry due to its potential biological activities. This article explores the biological activity of Cyclo(flglfg), including its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of Cyclo(flglfg)

Cyclo(flglfg) is composed of two amino acids, phenylalanine (fl) and glycine (g), arranged in a cyclic structure. Cyclic dipeptides are known for their stability and resistance to proteolytic degradation, making them attractive candidates for pharmaceutical applications.

The biological activity of Cyclo(flglfg) can be attributed to several mechanisms:

- Quorum Sensing Inhibition : Similar cyclic dipeptides have been shown to interfere with bacterial quorum sensing (QS), a process that regulates gene expression in response to cell density. This inhibition can reduce virulence factor production in pathogens such as Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Research indicates that cyclic dipeptides can modulate immune responses, potentially shifting the balance of pro-inflammatory and anti-inflammatory cytokines . This suggests that Cyclo(flglfg) may play a role in managing inflammatory conditions.

Biological Activity Data

The following table summarizes key findings from studies on cyclic dipeptides related to Cyclo(flglfg):

Case Study 1: Anti-Quorum Sensing Activity

In a study examining the anti-QS properties of cyclic dipeptides, Cyclo(flglfg) was tested alongside other cyclic structures. Results indicated a significant decrease in virulence factor production at concentrations as low as 0.4 mM. The study highlighted the potential for Cyclo(flglfg) to serve as a therapeutic agent against biofilm-forming bacteria .

Case Study 2: Immune Response Modulation

A recent investigation into the immune-modulating effects of cyclic peptides found that Cyclo(flglfg) could enhance pro-inflammatory responses in macrophages. The study utilized LC-MS metabolic profiling, revealing that treatment with Cyclo(flglfg) led to increased levels of inflammatory biomarkers, suggesting its potential use in treating infections or inflammatory diseases .

Research Findings

Recent research highlights the following findings regarding Cyclo(flglfg):

- Binding Affinity : Cyclo(flglfg) exhibits a strong binding affinity for QS-related proteins, similar to other cyclic dipeptides studied . This interaction is crucial for its inhibitory effects on bacterial communication.

- Dose-Dependent Effects : The biological activity of Cyclo(flglfg) is dose-dependent, with higher concentrations yielding more significant effects on bacterial motility and virulence factor production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.